molecular formula C15H11NO B1362635 4-Phenyl-quinolin-2-ol CAS No. 5855-57-2

4-Phenyl-quinolin-2-ol

Cat. No.: B1362635
CAS No.: 5855-57-2
M. Wt: 221.25 g/mol
InChI Key: QKQNVNSIRYIHDD-UHFFFAOYSA-N
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Description

4-Phenyl-quinolin-2-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The structure of this compound consists of a quinoline ring system with a phenyl group attached at the 4-position and a hydroxyl group at the 2-position. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-quinolin-2-ol can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For instance, the reaction between 2-aminobenzophenone and benzaldehyde under acidic conditions can yield this compound.

Another method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline derivative. This method is particularly useful for synthesizing substituted quinolines.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the reaction. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-quinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

4-Phenyl-quinolin-2-ol has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Due to its pharmacological properties, this compound is being investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-quinolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 4-Phenyl-quinolin-2-ol, known for its wide range of biological activities.

    4-Phenylquinoline: Lacks the hydroxyl group at the 2-position but shares similar structural features.

    2-Phenylquinoline: Has the phenyl group at the 2-position instead of the 4-position.

Uniqueness

This compound is unique due to the presence of both the phenyl group at the 4-position and the hydroxyl group at the 2-position. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.

Properties

IUPAC Name

4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQNVNSIRYIHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207264
Record name 3-Deoxyviridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-57-2
Record name 3-Deoxyviridicatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyviridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of o-amino benzophenone (10 g) and acetic acid anhydride (10 ml) in tetrahydrofuran (150 ml) was refluxed for 8 hours. The mixture was thereafter evaporated and the residue was partitioned between sat NaHCO3, (20 ml) and diethylether (150 ml). The organic phase was dried and evaporated to give a yellow oil which was redissolved in dimethyl formamide (150 ml). To this solution was added NaH (5 g) and the mixture was stirred at 110° C. for 11/2 hour, whereafter it was cooled to room temperature, and poured into water (300 ml). This treatment afforded a precipitate of the title compound as pale crystals, which were collected by filtration. The crystals were washed with water and dried. M.p. 244°-247° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Benzoylacetanilide (150 g) (prepared according to the method of Brown et al., J. Am. Chem. Soc., 79, 2919, (1957)) in concentrated sulphuric acid (76%) (130 cc) is heated for 4 hours at 100° C. The reaction mixture is slowly poured with stirring in distilled water (3150 cc). The precipitate obtained is filtered, washed with water and then with acetone, and dried at 40° C. under reduced pressure. The residue obtained is recrystallised in ethanol. (white solid; m.p.=268°-269° C.)
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
3150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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